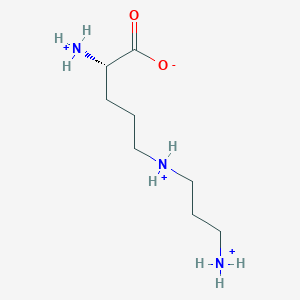

Carboxyspermidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H21N3O2+2 |

|---|---|

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

(2S)-2-azaniumyl-5-(3-azaniumylpropylazaniumyl)pentanoate |

InChI |

InChI=1S/C8H19N3O2/c9-4-2-6-11-5-1-3-7(10)8(12)13/h7,11H,1-6,9-10H2,(H,12,13)/p+2/t7-/m0/s1 |

Clave InChI |

PUDIBYZCMYMCQI-ZETCQYMHSA-P |

SMILES isomérico |

C(C[C@@H](C(=O)[O-])[NH3+])C[NH2+]CCC[NH3+] |

SMILES canónico |

C(CC(C(=O)[O-])[NH3+])C[NH2+]CCC[NH3+] |

Sinónimos |

carboxyspermidine |

Origen del producto |

United States |

Enzymatic Pathways of Carboxyspermidine Biosynthesis

Carboxyspermidine Dehydrogenase (CASDH) Activity

This compound Dehydrogenase (CASDH), also known as carboxynorspermidine dehydrogenase (CANSDH), is a pivotal enzyme in this alternative polyamine biosynthetic route. nih.gov It facilitates the formation of this compound, which is subsequently decarboxylated to produce spermidine (B129725). nih.govmdpi.com This pathway is distinct from the canonical route that utilizes S-adenosylmethionine as the aminopropyl donor. ebi.ac.uk The activity of CASDH is central to the production of spermidine in a variety of bacteria, including many that reside in the human gut. nih.govresearchgate.net

Reductive Condensation Reaction Mechanism Involving Putrescine and Aspartate β-semialdehyde

The core function of CASDH is to catalyze the reductive condensation of a diamine and L-aspartate β-semialdehyde. nih.govmdpi.com In the synthesis of this compound, the specific diamine substrate is putrescine. nih.govexpasy.org The reaction mechanism proceeds through the formation of a Schiff base intermediate between L-aspartate 4-semialdehyde and putrescine. expasy.org This intermediate is then reduced by CASDH in an NADPH-dependent manner to yield this compound. expasy.orgresearchgate.netrcsb.org This process effectively transfers an aminopropyl group from aspartate β-semialdehyde to putrescine. nih.gov

Substrate Specificity and Affinity

CASDH exhibits a degree of substrate flexibility. While its primary role in many organisms is the synthesis of this compound from putrescine, it can also utilize other diamines. nih.gov For instance, the enzyme can catalyze the condensation of 1,3-diaminopropane (B46017) with aspartate β-semialdehyde to form carboxynorspermidine. nih.govexpasy.org However, the efficiency of the reaction can vary depending on the diamine substrate. Studies on CASDH from Bacteroides fragilis and Clostridium leptum indicate that putrescine is the likely preferred polyamine substrate for forming this compound. nih.gov In Vibrio alginolyticus, the enzyme shows high activity with 1,3-diaminopropane but is also slightly active with putrescine. uniprot.org In contrast, ethylenediamine (B42938) and cadaverine (B124047) were found to be inert substrates for the V. alginolyticus enzyme. rhea-db.org The enzyme from Campylobacter jejuni can produce carboxynorspermidine in vitro but only produces this compound in vivo. expasy.org

Cofactor Dependence and Regeneration (NADPH/NADH)

The reductive activity of CASDH is dependent on the presence of a nicotinamide (B372718) cofactor, with a strong preference for NADPH over NADH. nih.govnih.gov The enzyme from Vibrio alginolyticus can use both NADPH and NADH, but its activity is significantly higher with NADPH. uniprot.orgrhea-db.org The Km value for NADPH for this enzyme is 1.51 mM, while for NADH it is 2.97 mM. uniprot.org Similarly, kinetic studies of CASDH from Bacteroides fragilis and Clostridium leptum have confirmed that NADPH is the preferred coenzyme for the reaction. nih.gov The regeneration of NADPH is crucial for sustained this compound production. researchgate.net Various enzymatic systems, such as those involving glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), can be coupled with CASDH to regenerate NADPH from NADP+, thus ensuring a continuous supply of the reducing equivalent. researchgate.netnih.govnih.gov

Carboxynorspermidine Synthase (CANSDH) Activity and Related Reactions

Carboxynorspermidine synthase (CANSDH) is a closely related enzyme to CASDH and is, in fact, often used as an alternative name for the same enzyme (EC 1.5.1.43). nih.govuniprot.org Its primary characterized role is in the biosynthesis of norspermidine, where it catalyzes the formation of carboxynorspermidine. nih.govuniprot.org

Formation of Carboxynorspermidine and this compound from Different Diamine Precursors

CANSDH facilitates the reductive condensation of L-aspartate 4-semialdehyde with a diamine. expasy.org When the diamine precursor is 1,3-diaminopropane, the product is carboxynorspermidine. expasy.orguniprot.org This is the primary reaction catalyzed by the enzyme in organisms like Vibrio alginolyticus which predominantly produce norspermidine. nih.govuniprot.org However, as noted with CASDH, this enzyme can also utilize putrescine as a substrate to form this compound. expasy.orguniprot.org The enzyme from Vibrio cholerae is involved in the synthesis of both sym-norspermidine and spermidine, utilizing diaminopropane (B31400) and putrescine as precursors, respectively. nih.gov In contrast, the enzyme from Campylobacter jejuni demonstrates the ability to produce both carboxynorspermidine and this compound in vitro, but in the living organism, it exclusively synthesizes this compound. expasy.org This highlights that in vivo substrate availability and cellular context can dictate the final product of the enzymatic reaction.

Genetic Organization and Operon Structures Encoding this compound Biosynthetic Enzymes

The genes encoding the enzymes for the alternative polyamine biosynthetic pathway, including CASDH/CANSDH and this compound decarboxylase (CASDC), are often found clustered together in operons within bacterial genomes. nih.govbiologynotesonline.com This genetic arrangement allows for the coordinated regulation and expression of all the necessary components for the pathway. britannica.com

In many bacteria, the gene for CASDH is located in an operon alongside the gene for CASDC, the enzyme that catalyzes the subsequent decarboxylation of this compound to spermidine. nih.govnih.gov For example, in Bacteroides fragilis and Clostridium leptum, the CASDH gene is part of an operon that also includes a predicted CASDC gene. nih.gov The specific genes co-located with the CASDH/CASDC cluster can vary between species. In some cases, genes for putrescine biosynthesis, such as those for arginine decarboxylase and agmatine (B1664431) ureohydrolase, are also found in proximity, further emphasizing the role of this pathway in spermidine synthesis. nih.govresearchgate.net In Pseudomonas aeruginosa, the genes PA4773 (speD2) and PA4774 (speE2), predicted to be involved in polyamine biosynthesis, are cotranscribed with PA4775 and are activated along with the pmrAB genes. asm.org The organization of these genes into operons is a common strategy in bacteria to efficiently regulate metabolic pathways in response to cellular needs. frontiersin.orgresearchgate.netfrontiersin.org

Metabolism and Interconversion of Carboxyspermidine

Carboxyspermidine Decarboxylase (CASDC) Activity

This compound decarboxylase (CASDC) is a crucial enzyme in an alternative polyamine biosynthetic pathway found in many bacterial species, including a significant portion of human gut microbes. nih.govnih.gov This enzyme is responsible for the final step in the synthesis of spermidine (B129725) in this pathway. nih.gov The activity of CASDC is essential for the production of spermidine and contributes to normal growth in bacteria such as Bacteroides thetaiotaomicron. nih.govresearchgate.net Deletion of the gene encoding CASDC leads to the depletion of spermidine and impairs bacterial growth in environments lacking polyamines. nih.govresearchgate.net

Structurally, CASDC is a homodimer, with each monomer containing a β/α-barrel pyridoxal (B1214274) 5'-phosphate (PLP)-binding domain that forms the majority of the active site. nih.govnih.gov A β-barrel domain from the opposing monomer also contributes to the active site, highlighting the importance of the dimeric structure for its function. nih.govnih.gov

The primary function of this compound Decarboxylase (CASDC) is to catalyze the decarboxylation of this compound, which removes a carboxyl group to produce spermidine and carbon dioxide. nih.govnih.govqmul.ac.uk This reaction is a key step in an alternative spermidine biosynthesis pathway that is widespread in bacteria. nih.govnih.gov For instance, in Bacteroides thetaiotaomicron, a prominent gut bacterium, CASDC is essential for converting this compound into spermidine. nih.govresearchgate.netmdpi.com Similarly, this enzymatic activity is critical for spermidine production in Campylobacter jejuni. nih.gov The enzyme from Vibrio vulnificus also demonstrates this activity, although it is less efficient with this compound compared to carboxynorspermidine. uniprot.org The enzyme is part of a pathway that provides an alternative to the canonical route of spermidine synthesis that uses S-adenosylmethionine (SAM) as the aminopropyl donor. nih.gov This alternative pathway is particularly important in many human gut microbes. nih.gov

The catalytic activity of this compound Decarboxylase (CASDC) is dependent on the cofactor pyridoxal 5'-phosphate (PLP). nih.govqmul.ac.ukwikipedia.org PLP, a derivative of vitamin B6, is covalently bound to a lysine (B10760008) residue in the active site of the enzyme and plays a direct role in the decarboxylation reaction. nih.gov The enzyme belongs to the PLP-dependent β/α-barrel-fold decarboxylase family. nih.gov The structure of CASDC reveals a homodimeric arrangement where each monomer consists of a PLP-binding domain with a β/α-barrel fold, which constitutes the main part of the active site. nih.govnih.gov This structural feature is common among PLP-dependent decarboxylases. nih.gov The dependence on PLP is a shared characteristic with other amino acid decarboxylases, such as ornithine decarboxylase and arginine decarboxylase. nih.gov

Decarboxylation of this compound to Spermidine

Carboxynorspermidine Decarboxylase (CANSDC) Activity

Carboxynorspermidine decarboxylase (CANSDC) is an enzyme that catalyzes the decarboxylation of both carboxynorspermidine and this compound. qmul.ac.ukuniprot.org This enzyme is also known as this compound decarboxylase and is a pyridoxal 5'-phosphate (PLP) dependent enzyme. qmul.ac.ukwikipedia.org It is a key component of an alternative polyamine biosynthetic pathway found in various bacteria, and it is essential for biofilm formation in Vibrio cholerae. qmul.ac.uknih.gov Structurally, CANSDC is homologous to other PLP-dependent enzymes like ornithine decarboxylase and diaminopimelate decarboxylase, featuring a PLP-binding TIM-barrel domain. nih.gov

Carboxynorspermidine decarboxylase (CANSDC) exhibits activity towards two primary substrates: carboxynorspermidine and this compound. qmul.ac.uk The enzyme catalyzes the removal of a carboxyl group from these substrates to produce norspermidine (also known as bis(3-aminopropyl)amine) and spermidine, respectively. qmul.ac.ukwikipedia.org In some organisms, such as Vibrio vulnificus, the decarboxylation of carboxynorspermidine is significantly more efficient than that of this compound. uniprot.org While the enzyme from Campylobacter jejuni can act on carboxynorspermidine in vitro, it primarily produces spermidine in vivo. qmul.ac.uk This alternative pathway, involving CANSDC, is responsible for the synthesis of both norspermidine and spermidine in Vibrio cholerae. nih.gov

Involvement in Subsequent Polyamine Synthesis Pathways (e.g., Thermospermine (B1218049), Carboxyspermine)

Recent research has revealed that the pathway involving this compound can extend to the synthesis of other polyamines like thermospermine and spermine (B22157). nih.govresearcher.life In some bacteria, a second biosynthetic route for spermine has been identified that proceeds through the formation of carboxyspermine from spermidine, a reaction dependent on aspartate β-semialdehyde (ASA). nih.govresearcher.life This pathway can also lead to the production of thermospermine from spermidine via a carboxythermospermine intermediate. nih.govresearcher.life The two key enzymes responsible for the ASA-dependent production of spermidine, spermine, and thermospermine from the diamine putrescine are this compound dehydrogenase and this compound decarboxylase. nih.govresearchgate.net The production of spermine and thermospermine from spermidine appears to be primarily regulated by this compound dehydrogenase rather than this compound decarboxylase. nih.govresearcher.life

Microbial Polyamine Homeostasis and Retroconversion Activities

Microorganisms play a significant role in maintaining polyamine homeostasis within the gut. nih.gov The synthesis of polyamines by gut microbiota, including the pathway involving this compound, is crucial for this balance. nih.gov In Bacteroides thetaiotaomicron, a dominant species in the human gut, feedback inhibition of N-carbamoylputrescine amidohydrolase by spermidine helps regulate intracellular polyamine levels. mdpi.com This suggests a mechanism for maintaining polyamine homeostasis in this bacterium. While direct evidence for the retroconversion of this compound is not extensively detailed, the interplay between different polyamine synthesis pathways and regulatory mechanisms like feedback inhibition points to a complex system of polyamine management in microbes. mdpi.comscispace.com

Ecological and Physiological Significance of Carboxyspermidine Metabolism in Microorganisms

Role in Microbial Growth and Cell Viability

The carboxyspermidine pathway is indispensable for the growth and viability of numerous bacterial species that lack the canonical SAM-dependent route for spermidine (B129725) synthesis. Spermidine, the end product of this pathway, is a crucial polyamine involved in diverse cellular processes. asm.org

Bacteroides thetaiotaomicron : As one of the most dominant species in the human gut microbiota, B. thetaiotaomicron relies exclusively on the this compound pathway for its spermidine supply. tandfonline.com Studies have shown that deleting the gene for this compound decarboxylase (CASDC) in this bacterium leads to a depletion of spermidine and results in significant growth defects when cultured in a polyamine-free medium. nih.govmicropspbgmu.ru The restoration of the CASDC gene reverses these effects, confirming that the pathway is essential for normal growth in this prominent gut symbiont. nih.govmicropspbgmu.ru

Helicobacter pylori : This gastric pathogen, known for causing gastritis and peptic ulcers, also depends on the this compound pathway to produce the spermidine necessary for its growth and cell viability. asm.orgpnas.org The enzymes this compound dehydrogenase (CASDH) and CASDC are actively used by H. pylori for this purpose. pnas.orgfrontiersin.org The essentiality of spermidine for its survival makes the enzymes of this pathway potential therapeutic targets against H. pylori infections. pnas.org

Agrobacterium tumefaciens : For this plant pathogen, spermidine is absolutely essential for growth. researchgate.netnih.gov Research using spermidine biosynthetic mutants has demonstrated that the 1,3-diaminopropane (B46017) moiety of the spermidine molecule is the critical component required for its growth. researchgate.netnih.gov A. tumefaciens utilizes CASDH and CASDC to convert putrescine into spermidine, and disruption of this pathway halts growth, highlighting its fundamental importance to the bacterium's life cycle. asm.orgresearchgate.net

Contribution to Biofilm Formation and Surface Behaviors

Biofilm formation is a critical survival strategy for many bacteria, allowing them to adhere to surfaces and form structured communities with enhanced resistance to environmental stresses. The this compound pathway and its product, spermidine, play significant and sometimes complex roles in regulating this behavior.

Vibrio cholerae : In the causative agent of cholera, the alternative polyamine biosynthetic pathway that produces norspermidine and spermidine via carboxynorspermidine and this compound is essential for robust biofilm formation. researchgate.netnih.gov Genetic deletion of the enzymes in this pathway, such as carboxynorspermidine/carboxyspermidine decarboxylase (NspC), severely reduces the ability of V. cholerae to form biofilms. researchgate.netasm.org This defect can be rescued by the external addition of norspermidine, indicating the pathway's critical output is a key signal for initiating the biofilm lifestyle in this bacterium. researchgate.net Interestingly, while the absence of the pathway's product inhibits biofilm formation, elevated levels of the NspC enzyme can enhance biofilm formation without a corresponding increase in intracellular norspermidine, suggesting more complex regulatory roles for the enzyme itself. asm.org

Agrobacterium tumefaciens : The role of spermidine in A. tumefaciens biofilm formation is inversely proportional to its concentration. Mutants with lower levels of spermidine, such as those with a disrupted ornithine decarboxylase gene, exhibit increased biofilm formation due to higher cellulose (B213188) production. frontiersin.orgscilit.com Conversely, the external addition of spermidine decreases biofilm formation. frontiersin.orgnih.gov This suggests that spermidine acts as a negative regulator of surface attachment in A. tumefaciens. This regulation is distinct from its role in growth, as the related polyamine norspermidine can rescue growth in biosynthetic mutants without diminishing the enhanced biofilm phenotype. frontiersin.orgnih.gov This control over the transition between planktonic (free-living) and sessile (biofilm) states appears to be mediated through effects on the cellular second messenger, cyclic-di-GMP. frontiersin.org

Table 1: Role of this compound-Mediated Polyamine Synthesis in Key Bacteria

| Microorganism | Essential for Growth? | Role in Biofilm Formation | Key Enzymes | Reference(s) |

|---|---|---|---|---|

| Bacteroides thetaiotaomicron | Yes | Not explicitly detailed | CASDH, CASDC | nih.gov, micropspbgmu.ru |

| Helicobacter pylori | Yes | Contributes to viability | CASDH, CASDC | pnas.org, asm.org |

| Agrobacterium tumefaciens | Yes | Negative regulator | CASDH, CASDC | researchgate.net, frontiersin.org, nih.gov |

| Vibrio cholerae | No (reduces growth rate) | Essential positive regulator | CANSDH, NspC (CASDC) | nih.gov, researchgate.net, asm.org |

Modulation of Microbial Stress Responses

Microorganisms constantly face environmental challenges, including oxidative and nitrosative stress, particularly during host-pathogen interactions. Polyamines, including spermidine produced via the this compound pathway, are crucial in mitigating the damage from these reactive species.

Oxidative Stress : Spermidine is known to enhance resistance to oxidative stress in several pathogenic bacteria. frontiersin.org In Shigella species, the accumulation of spermidine increases the bacterium's resistance to oxidative stress and improves its survival within macrophages. frontiersin.org Similarly, in the cyanobacterium Synechocystis, spermidine is required for recovery from protein oxidative damage, potentially by scavenging free radicals directly or by enhancing the synthesis of new proteins to replace damaged ones. nih.gov While direct studies on the this compound pathway's role are emerging, it is clear that bacteria possessing this pathway utilize its product, spermidine, as a key defense molecule. For instance, in Streptococcus pneumoniae, polyamines protect the cells from oxidative stress by interacting with free radicals. asm.org During H. pylori infection, polyamine metabolism is intricately linked with the generation of reactive oxygen species (ROS) and the host's oxidative stress response. nih.govcaister.com

Nitrosative Stress : Pathogenic bacteria encounter nitrosative stress from reactive nitrogen species (RNS), like nitric oxide (NO), produced by the host's immune system as a defense mechanism. micropspbgmu.ru Bacteria have evolved sophisticated systems to detect and detoxify these compounds. micropspbgmu.runih.gov Polyamines can play a role in this defense. For example, during H. pylori infection, polyamine metabolism can lead to the impairment of antimicrobial NO synthesis by the host, which inadvertently protects the bacterium. caister.com The ability to withstand nitrosative stress is a key aspect of virulence, and the metabolic state of the bacterium, including its polyamine pools, is central to this capability. frontiersin.org

This compound Pathways in Human Gut Microbiota and their Contribution to Microbial Physiology

The this compound pathway is not a niche metabolic route; it is the dominant mechanism for spermidine biosynthesis within the human gut microbiome. Genomic and metagenomic analyses have revealed that approximately 70% of bacterial species within the human gut, including prevalent genera like Bacteroides, rely on this pathway.

This alternative pathway, using this compound dehydrogenase (CASDH) and this compound decarboxylase (CASDC), has largely supplanted the classical SAM-dependent pathway in the gut microbiota. The prominence of this pathway highlights its evolutionary success in the anaerobic and nutrient-rich environment of the human colon. Species such as Bacteroides thetaiotaomicron and Clostridium leptum are key examples of gut microbes that depend on this pathway for spermidine, which is essential for their normal growth and physiology. nih.gov The spermidine produced by these bacteria is a major contributor to the millimolar concentrations of polyamines found in the intestinal lumen, which are available not only to the microbes but also to the host. frontiersin.org

Impact on Microbial Community Dynamics and Metabolite Exchange

The intricate web of interactions within a microbial community is heavily influenced by the exchange of metabolites. tandfonline.com Polyamines, synthesized via the this compound pathway, are key molecules in this metabolic cross-talk. The composition and function of microbial communities are shaped by both competition and synergistic interactions, such as the exchange of essential metabolites. tandfonline.com

Within the gut, many bacterial species are auxotrophs for certain nutrients, meaning they cannot produce them and must acquire them from the environment or from other microbes. This is true for polyamines; analyses of gut microbiomes show that while many bacteria produce spermidine, a significant portion appear to be polyamine auxotrophs but possess the genetic machinery (e.g., potABCD transporter) to import spermidine from their surroundings. This creates a dynamic of metabolic dependency and exchange, where the spermidine produced by bacteria like B. thetaiotaomicron via the this compound pathway can become a shared resource, supporting the growth of other community members. This exchange is crucial for the stability and resilience of the gut ecosystem, influencing which species can coexist and thrive. tandfonline.com

Roles in Plant-Microbe Interactions and Plant Physiological Processes

The this compound pathway is central to the biology of certain plant-associated microbes, most notably Agrobacterium.

Agrobacterium fabrum (formerly A. tumefaciens), the causative agent of crown gall disease in plants, relies on the CASDH/CASDC pathway for the spermidine that is essential for its growth. researchgate.netresearchgate.net As a pathogen, its ability to grow and establish an infection is directly linked to the function of this pathway. Characterization of the CASDH enzyme from A. fabrum has confirmed its role in producing this compound from putrescine and L-aspartate-β-semialdehyde. The bacterium's interaction with its plant host is therefore fundamentally dependent on this metabolic capability.

Plant Growth and Stress Tolerance : Polyamines produced by microbes can influence plant physiology. Spermidine and related polyamines are known to act as plant growth regulators and can enhance plant tolerance to abiotic stresses like drought and high temperature. tandfonline.comfrontiersin.org While often studied in the context of the plant's own polyamine synthesis, the large populations of bacteria in the rhizosphere (the soil region around plant roots) and their production of polyamines can also contribute to the polyamine pool available to the plant, potentially influencing its growth and resilience.

Biosynthesis of Specialized Natural Products

The utility of the this compound pathway enzymes extends beyond the synthesis of spermidine. In some bacteria, these enzymes demonstrate metabolic flexibility, allowing them to produce other, more specialized polyamines.

In Agrobacterium tumefaciens, the same CASDH and CASDC enzymes that produce spermidine can also use spermidine as a substrate to synthesize the larger polyamines spermine (B22157) and thermospermine (B1218049). researchgate.net This reaction proceeds via carboxy-spermine and carboxy-thermospermine intermediates, demonstrating a novel bacterial pathway for spermine biosynthesis that is dependent on aspartate-β-semialdehyde. researchgate.net

Furthermore, evolutionary analysis suggests a link between this pathway and the synthesis of other polyamines. The enzyme homospermidine synthase (HSS), which produces homospermidine, is thought to have evolved from the this compound dehydrogenase enzyme. pnas.org This indicates that the core enzymatic structure of the this compound pathway has served as a scaffold for the evolution of new biosynthetic capabilities, leading to a wider diversity of polyamine natural products in the microbial world.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acrolein |

| Agmatine (B1664431) |

| Aminopropylagmatine |

| L-arginine |

| L-aspartate-β-semialdehyde |

| Carboxyaminopropylagmatine (CAPA) |

| Carboxynorspermidine |

| This compound |

| Carboxy-spermine |

| Carboxy-thermospermine |

| Cyclic-di-GMP |

| 1,3-diaminopropane |

| Homospermidine |

| Hydrogen peroxide (H₂O₂) |

| Nitric oxide (NO) |

| Norspermidine |

| L-ornithine |

| Putrescine |

| S-adenosylmethionine (SAM) |

| Spermidine |

| Spermine |

Evolutionary Biology of Carboxyspermidine Biosynthetic Pathways

Phylogenetic Distribution Across Bacterial and Archaeal Domains

The alternative spermidine (B129725) biosynthetic pathway, which proceeds via a carboxyspermidine intermediate, is widespread across numerous bacterial phyla. This pathway, utilizing this compound dehydrogenase (CASDH) and this compound decarboxylase (CASDC), has been identified in diverse bacterial groups, indicating its significant role in prokaryotic physiology. researchgate.net Genomic analyses have found that the genes encoding these enzymes are often clustered with genes for putrescine biosynthesis, reinforcing their role in spermidine production. researchgate.net

Notably, this pathway is the dominant route for spermidine synthesis in the human gut, stomach, and oral microbiomes, suggesting it has supplanted the classical SAM-dependent pathway in these environments. researchgate.net For instance, in gastrointestinal bacteria like Helicobacter pylori and Campylobacter jejuni, spermidine is synthesized through this alternative route. researchgate.net A broader analysis identified the genes for a related pathway, the carboxyaminopropylagmatine (CAPA) pathway which also uses an L-aspartate-β-semialdehyde (ASA) donor, in 2,077 out of 16,546 bacterial species, spanning 15 different phyla including Cyanobacteria, Bacteroidetes, Proteobacteria, and Firmicutes. nih.govresearchgate.net

The distribution is not uniform, however. While prevalent in many bacteria, the classical SAM-dependent pathway, involving S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine synthase, is absent in many bacterial species, underscoring the importance of alternative routes. nih.gov In archaea, the understanding of polyamine biosynthesis is also advancing, with some studies indicating that spermidine was likely present in the last universal common ancestor. researchgate.net While much of the focus has been on bacteria, the diverse metabolism of archaeal polyamines suggests a complex evolutionary history that is still being unraveled. researchgate.net

Table 1: Phylogenetic Distribution of this compound-related Biosynthetic Pathways in Selected Bacterial Phyla

| Phylum | Presence of this compound/CAPA Pathway Genes | Representative Genera/Species | Reference |

|---|---|---|---|

| Proteobacteria | Present | Helicobacter pylori, Campylobacter jejuni, Agrobacterium tumefaciens | researchgate.net, asm.org |

| Cyanobacteria | Present | Synechocystis sp. PCC 6803 | nih.gov, researchgate.net |

| Bacteroidetes | Present | Found in human gut microbiome members | researchgate.net |

| Firmicutes | Present | Found in human gut microbiome members; some are polyamine auxotrophs | researchgate.net, researchgate.net |

Convergent Evolution of Alternative Polyamine Biosynthetic Routes (e.g., ASA-dependent pathways)

The existence of distinct biochemical pathways to synthesize the same product is a classic example of convergent evolution. The biosynthesis of spermidine and spermine (B22157) via the this compound (an ASA-dependent) pathway is a prime illustration of this phenomenon. This pathway employs enzymes, namely this compound dehydrogenase and this compound decarboxylase, that are non-homologous and non-analogous to the enzymes of the classical SAM-dependent pathway, yet they produce the same end-products. researchgate.netresearchgate.netnih.gov

This evolutionary convergence is not limited to a single alternative. Bacteria have evolved multiple distinct alternative pathways for polyamine synthesis. For example, besides the well-documented alternative pathway for spermidine, some bacteria like Vibrio cholerae utilize a similar set of enzymes for the synthesis of both sym-norspermidine and spermidine. researchgate.net Furthermore, some bacteria have been found to contain alternative pathways for sym-homospermidine (B1197146) synthesis that are independent of the typical homospermidine synthase, likely using deoxyhypusine (B1670255) synthase orthologues. researchgate.net

The evolutionary pressures driving this convergence are likely multifaceted, possibly related to metabolic efficiency, the availability of precursors, or the need to bypass regulatory networks associated with the classical pathway. The ASA-dependent pathway, for example, directly links polyamine synthesis to amino acid metabolism via aspartate β-semialdehyde, diverging from the SAM-dependent route which is tied to one-carbon metabolism. nih.govmdpi.com This metabolic uncoupling could offer a selective advantage in certain environments or physiological conditions.

Horizontal Gene Transfer Events and Dissemination of this compound Pathway Genes

Horizontal gene transfer (HGT) is a major force in bacterial evolution, facilitating the rapid dissemination of genetic material, including metabolic pathways, across species boundaries. uconn.eduwikipedia.org While direct evidence specifically tracking the HGT of the entire this compound pathway is an area of ongoing research, the characteristics of microbial gene distribution strongly suggest its involvement. The sporadic and widespread distribution of polyamine biosynthetic genes across diverse and distantly related bacterial phyla is consistent with HGT events. nih.govwikipedia.org

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are the primary vectors for HGT. nih.govresearchgate.net It is plausible that the gene clusters encoding this compound dehydrogenase and decarboxylase are located on such elements, allowing for their transfer between bacteria. Biofilms, which are dense communities of bacteria, are known hotspots for HGT, providing an ideal environment for the exchange of genetic material. nih.gov

The presence of the this compound pathway in a wide array of environmental and host-associated bacteria, including pathogens, suggests that HGT has played a role in its dissemination. researchgate.net This transfer allows bacteria to acquire novel metabolic capabilities, potentially enhancing their fitness in new niches. For HGT to be evolutionarily successful, the acquired genes must typically confer a selective advantage to the new host. frontiersin.org The ability to synthesize essential polyamines like spermidine through an alternative route could certainly provide such an advantage, especially in environments where precursors for the classical pathway are limited.

Divergence from Classical S-adenosylmethionine-dependent Polyamine Synthesis Pathways

The classical pathway for polyamine synthesis is fundamentally dependent on S-adenosylmethionine (SAM). SAM serves as the precursor for decarboxylated S-adenosylmethionine (dcSAM), which acts as the aminopropyl group donor in reactions catalyzed by spermidine synthase and spermine synthase. nih.govresearchgate.net The this compound pathway represents a clear and significant divergence from this SAM-centric mechanism.

Instead of relying on SAM, the alternative pathway utilizes L-aspartate-β-semialdehyde (ASA) as the aminopropyl group donor. nih.govasm.org In this pathway, this compound dehydrogenase (CASDH) catalyzes the condensation of putrescine and ASA to form the intermediate this compound. researchgate.net This intermediate is then decarboxylated by this compound decarboxylase (CASDC) to yield spermidine. asm.orgasm.org This complete bypass of SAM for aminopropyl donation is a major evolutionary innovation. nih.gov

This divergence has several important implications:

Metabolic Independence : It uncouples polyamine synthesis from the metabolic hub of one-carbon metabolism, where SAM is a key player. mdpi.combiorxiv.org This could be advantageous in scenarios where the SAM pool is limited or is heavily utilized by other essential processes like methylation reactions.

Different Precursors : The pathway draws from different precursor pools, namely aspartate and putrescine, linking polyamine levels more directly to amino acid metabolism. researchgate.net

Evolution of Hybrid Pathways : Some bacteria have been identified that encode "hybrid" pathways, possessing modules from both the SAM-dependent and ASA-dependent routes. researchgate.netnih.gov In these organisms, spermidine might be produced via the ASA-dependent route, while spermine is synthesized from that spermidine using a classical SAM-dependent spermine synthase. nih.gov This suggests a modular evolution where bacteria can mix and match different biosynthetic strategies.

The evolution of the ASA-dependent pathway is a testament to the metabolic plasticity of bacteria, showcasing the development of novel enzymatic machinery to circumvent the constraints of a central metabolic pathway. researchgate.netnih.gov

Table 2: Key Enzymes and Reactions in Classical vs. This compound Pathways

| Feature | Classical SAM-Dependent Pathway | This compound (ASA-Dependent) Pathway | Reference |

|---|---|---|---|

| Aminopropyl Donor | Decarboxylated S-adenosylmethionine (dcSAM) | L-aspartate-β-semialdehyde (ASA) | nih.gov, asm.org |

| Key Enzymes | S-adenosylmethionine decarboxylase (SAMDC), Spermidine synthase (SpeS) | This compound dehydrogenase (CASDH), this compound decarboxylase (CASDC) | researchgate.net, researchgate.net |

| Intermediate | None (direct transfer) | This compound | asm.org |

| Metabolic Link | One-carbon metabolism, Methionine cycle | Aspartate amino acid family | researchgate.net, mdpi.com |

Advanced Research Methodologies and Experimental Approaches for Studying Carboxyspermidine

Structural Biology Techniques

High-resolution structural insights into the enzymes of the carboxyspermidine pathway have been pivotal.

X-ray Crystallography : This has been a cornerstone technique for determining the three-dimensional structures of key enzymes at atomic resolution. For instance, the crystal structure of this compound dehydrogenase (CASDH) from Bacteroides fragilis was solved at 1.94 Å resolution. researchgate.netpdbj.orgnih.gov This revealed that BfCASDH is composed of three domains and shares a similar fold with saccharopine dehydrogenase, though with a distinct active site. researchgate.netpdbj.orgnih.gov Similarly, the crystal structure of Helicobacter pylori CASDH, both alone and in complex with NADP, has been determined, providing a basis for understanding cofactor and substrate recruitment. researchgate.net The structure of this compound decarboxylase (CASDC) from the human gut microbe Clostridium leptum was solved at a 1.41 Å resolution, showing a homodimer where each monomer consists of a pyridoxal (B1214274) 5'-phosphate-binding domain and a β-barrel domain that contributes to the active site of the other monomer. iucr.orgnih.gov These detailed structures are crucial for understanding enzyme mechanisms and for designing potential inhibitors. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) : While specific cryo-EM studies on this compound synthase complexes are not yet prevalent, this technique is increasingly used to study large protein complexes involved in metabolism. For example, cryo-EM has been used to determine the structures of human eIF5A-DHS complex, which is involved in a related polyamine modification process called hypusination. scientificarchives.com It has also been used to study the ribosome in complex with nascent peptides that sense metabolites like ornithine, a precursor in polyamine synthesis, providing a framework for how specific metabolites can be detected to regulate gene expression. biorxiv.org This suggests its potential for analyzing larger assemblies in the this compound pathway, such as interactions with other proteins or nucleic acids.

Enzyme Activity Assays and Comprehensive Kinetic Analysis

Detailed kinetic studies are essential for understanding the efficiency and substrate specificity of enzymes in the this compound pathway.

Enzyme Activity Assays : Researchers have developed specific assays to measure the activity of enzymes like carboxynorspermidine synthase and CASDC. For instance, the activity of carboxynorspermidine synthase from Vibrio alginolyticus was determined by measuring the production of carboxynorspermidine. nih.govmicrobiologyresearch.org For decarboxylases like CASDC, activity can be assayed using CO2 detection kits. nih.gov

Comprehensive Kinetic Analysis : Steady-state kinetic methods have been employed to determine key parameters such as kcat and Km for enzymes like CASDH. researchgate.netnih.gov Studies on CASDH from Bacteroides fragilis and Clostridium leptum have identified putrescine as the likely polyamine substrate and NADPH as the preferred coenzyme. researchgate.netnih.gov The kinetic analysis of carboxynorspermidine synthase from Vibrio alginolyticus revealed a Km value of 4.68 mM for the Schiff base intermediate and 1.51 mM for NADPH. nih.govmicrobiologyresearch.org This enzyme showed slight activity with putrescine, forming this compound at a much lower rate than its primary reaction. nih.govmicrobiologyresearch.org

Table 1: Kinetic Parameters of this compound Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Carboxynorspermidine synthase | Vibrio alginolyticus | Schiff base (ASA + DAP) | 4.68 | N/A | nih.govmicrobiologyresearch.org |

| Carboxynorspermidine synthase | Vibrio alginolyticus | NADPH | 1.51 | N/A | nih.govmicrobiologyresearch.org |

| This compound dehydrogenase (BfCASDH) | Bacteroides fragilis | Putrescine, Aspartate semi-aldehyde, NADPH | N/A | N/A | researchgate.netnih.gov |

| This compound dehydrogenase (ClCASDH) | Clostridium leptum | Putrescine, Aspartate semi-aldehyde, NADPH | N/A | N/A | researchgate.net |

Genetic Engineering Approaches

Manipulating the genes involved in this compound synthesis is a powerful tool for studying its physiological role.

Gene Deletion : The creation of null mutants by deleting genes encoding pathway enzymes, such as CASDH and CANSDC in Vibrio cholerae, has been used to demonstrate the essentiality of this pathway for the synthesis of norspermidine and spermidine (B129725), and for processes like biofilm formation. nih.gov

Overexpression : Overexpressing genes for polyamine biosynthesis has been shown to enhance tolerance to abiotic stresses in plants. mdpi.comfrontiersin.org This approach could be used to study the effects of increased this compound flux. In bacteria, overexpression of pathway enzymes is a key strategy for recombinant protein production for structural and biochemical studies. iucr.org

Site-Directed Mutagenesis : This technique allows for the investigation of the function of specific amino acid residues. By changing residues in the active site or at dimer interfaces of enzymes like CASDH or CASDC, researchers can probe their roles in substrate binding, catalysis, and protein assembly. iucr.org For example, deleting the N-terminal domain of spermine (B22157) synthase, a related enzyme, resulted in a complete loss of activity, suggesting dimerization is crucial. researchgate.net

Metabolomic Profiling and Isotope Tracer Studies for Pathway Elucidation

These methods allow for the tracking and quantification of metabolites, providing a dynamic view of the this compound pathway.

Metabolomic Profiling : High-resolution liquid chromatography-mass spectrometry (LC-MS) is used for the broad-spectrum analysis of polyamines and related metabolites. creative-proteomics.com This has been applied to compare polyamine levels in different conditions, such as in inflammatory bowel disease patients versus healthy controls. nih.govtandfonline.com

Isotope Tracer Studies : Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the flow of atoms through metabolic pathways. nih.govtandfonline.com By feeding cells with labeled precursors, such as [U-13C]-inulin or [U-13C, U-15N]-arginine, researchers can track the incorporation of isotopes into this compound and downstream polyamines like spermidine. nih.govtandfonline.comresearchgate.net This has been crucial in identifying novel biosynthetic routes, such as a pathway to spermidine via carboxyaminopropylagmatine in cyanobacteria, which also uses L-aspartate-β-semialdehyde as a donor. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

In silico methods provide predictive models of enzyme function and ligand interactions.

In Silico Ligand Binding : Molecular docking is used to predict how substrates or potential inhibitors bind to the active sites of enzymes. journalspress.uk This approach was used to identify potential natural inhibitors for H. pylori CASDH by docking bioactive compounds into its crystal structure. researchgate.net A docking model of Synechocystis CAPA dehydrogenase with its substrate was developed by referencing a known structure of a related enzyme, helping to visualize substrate orientation in the active site. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations offer insights into the dynamic behavior of proteins and their complexes over time. icbcongress.com These simulations can reveal how enzymes like CASDH change conformation upon cofactor binding and can help to understand the entire catalytic process, including substrate capture and product release, at an atomic level. researchgate.netnih.gov For example, MD simulations have been used to study the interaction of polyamines with DNA and to model the catalytic mechanism of acetylpolyamine oxidase. nih.govresearchgate.net

Recombinant Protein Expression and Purification Strategies

Producing pure, active enzymes is a prerequisite for most biochemical and structural studies.

Recombinant Protein Expression : Genes for this compound pathway enzymes, such as CASDH and CASDC, are often cloned into expression vectors and produced in host organisms like Escherichia coli. iucr.orgnih.gov This allows for the generation of large quantities of the protein for subsequent purification and characterization.

Purification Strategies : A multi-step purification process is typically required to achieve homogeneity. For carboxynorspermidine synthase from Vibrio alginolyticus, a purification scheme resulted in an approximately 1800-fold purification with a 33% yield. nih.govmicrobiologyresearch.org The purified enzyme's molecular weight was determined by gel filtration and SDS-PAGE, indicating it is likely a homodimer. nih.govmicrobiologyresearch.org

Table 2: Purification of Carboxynorspermidine Synthase from Vibrio alginolyticus

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

|---|---|---|---|---|---|

| Crude Extract | 10,500 | 180 | 0.017 | 100 | 1 |

| Ammonium Sulfate | 3,800 | 167 | 0.044 | 93 | 2.6 |

| DEAE-Sephacel | 430 | 138 | 0.32 | 77 | 18.8 |

| Phenyl-Sepharose | 88 | 112 | 1.27 | 62 | 74.7 |

| Sephacryl S-300 | 12 | 81 | 6.75 | 45 | 397 |

| Blue-Sepharose | 1.9 | 59 | 31.0 | 33 | 1824 |

Data adapted from Nakao et al., 1991. nih.govmicrobiologyresearch.org

Development of Whole-Cell Catalytic Systems

Harnessing entire microorganisms as biocatalysts offers a promising approach for producing this compound and its derivatives.

Whole-Cell Catalysis : Engineered E. coli cells have been developed to function as efficient whole-cell catalysts. researchgate.netmdpi.com This approach leverages the cell's internal machinery and cofactor regeneration systems, making it potentially more economical than using purified enzymes. mdpi.com A novel whole-cell biocatalytic method for spermidine biosynthesis was constructed by co-expressing homoserine dehydrogenase, CASDH, and CASDC in E. coli. nih.gov This system incorporated an NADPH self-sufficient cycle, coupling the NADP+-dependent homoserine dehydrogenase with the NADPH-dependent CASDH. nih.gov After optimizing enzyme expression levels and reaction conditions, the system achieved a 95.3% molar conversion rate, producing 28.6 mM of spermidine on a 1-L scale. nih.gov This demonstrates the potential of whole-cell systems for the efficient synthesis of valuable polyamines. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| (Carboxy)spermidine |

| 1,3-diaminopropane (B46017) |

| 4'-O-methylcatechin |

| Agmatine (B1664431) |

| Aminopropylagmatine |

| L-aspartic beta-semialdehyde |

| Cadaverine (B124047) |

| Carboxyaminopropylagmatine |

| Carboxynorspermidine |

| Curcumin pyrazole |

| Ethylenediamine (B42938) |

| L-homoserine |

| NADP/NADPH |

| Norspermidine |

| Omeprazole |

| Ornithine |

| Putrescine |

| Pyridoxal 5'-phosphate |

| Saccharopine |

| Scoparol |

| Spermidine |

Emerging Research Frontiers

Identification of Novel Enzymes and Regulatory Elements within Carboxyspermidine Metabolism

The biosynthesis of spermidine (B129725) from putrescine typically involves S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine synthase. nih.gov However, many bacterial species that produce spermidine lack the genes for these enzymes. nih.govresearchgate.net This has led to the discovery of an alternative pathway centered around this compound.

The key enzymes in this alternative route are this compound dehydrogenase (CASDH) and this compound decarboxylase (CASDC). nih.govnih.gov CASDH catalyzes the reductive condensation of aspartate-β-semialdehyde and putrescine to form this compound. researchgate.netmdpi.com Subsequently, CASDC, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, decarboxylates this compound to produce spermidine. researchgate.net

Recent research has focused on characterizing these enzymes from various microbial sources. For instance, a 1.94 Å X-ray crystal structure of Bacteroides fragilis CASDH has been solved, revealing a three-domain structure similar to saccharopine dehydrogenase but with a unique active site. researchgate.netnih.gov Kinetic studies of CASDH from B. fragilis and Clostridium leptum have shown that putrescine is the likely polyamine substrate and NADPH is the preferred coenzyme for the formation of this compound. researchgate.netnih.gov

Interestingly, some enzymes exhibit substrate promiscuity. For example, carboxynorspermidine synthase from Vibrio alginolyticus can utilize putrescine to form this compound, albeit at a lower rate than its primary substrate, 1,3-diaminopropane (B46017). nih.gov Similarly, the enzyme from Campylobacter jejuni can produce both this compound and carboxynorspermidine in vitro, but only this compound is synthesized in vivo. genome.jp Furthermore, a novel spermidine biosynthetic pathway involving a previously unknown metabolite, carboxyaminopropylagmatine (CAPA), has been identified in the cyanobacterium Synechocystis sp. PCC 6803, highlighting the diversity of polyamine metabolism in bacteria. nih.gov

Elucidating Complex Regulatory Networks Governing this compound Homeostasis

The intracellular concentrations of polyamines are tightly controlled through a combination of biosynthesis, degradation, and transport. frontiersin.orgplos.org The regulation of the this compound pathway is an active area of investigation. In many bacteria, the genes encoding this compound dehydrogenase and this compound decarboxylase are found clustered with genes for putrescine biosynthesis, suggesting a coordinated regulation of the entire spermidine synthesis pathway. nih.gov

Feedback inhibition is a key regulatory mechanism. In Bacteroides thetaiotaomicron, a dominant species in the human gut, the activity of N-carbamoylputrescine amidohydrolase (NCPAH), an enzyme in the putrescine biosynthesis pathway, is tightly controlled by intracellular polyamines and the precursor agmatine (B1664431). mdpi.com This feedback mechanism prevents the excessive accumulation of spermidine. mdpi.com Similarly, in Vibrio alginolyticus, the presence of norspermidine represses the activity of carboxynorspermidine synthase and other enzymes in its biosynthetic pathway. nih.gov

Regulation also occurs at the transcriptional and post-translational levels. frontiersin.orgnih.govnih.govmdpi.com While specific regulatory RNAs and post-translational modifications targeting this compound pathway enzymes are still being identified, the general principles of gene regulatory networks (GRNs) suggest that these mechanisms play a crucial role in maintaining polyamine homeostasis. frontiersin.orgresearchgate.netarxiv.orgfrontiersin.org These networks can buffer the stochasticity of gene expression to ensure appropriate cellular responses to environmental stimuli. frontiersin.org

Systems Biology Approaches to Understand Polyamine Flux in Microorganisms

Systems biology, which integrates high-throughput data with computational modeling, provides a powerful framework for understanding the complex dynamics of metabolic networks. nih.gov Approaches like metabolic flux analysis (MFA) are being used to quantify the flow of metabolites through pathways, including polyamine biosynthesis. google.commdpi.com

By combining untargeted metabolomics with MFA, researchers can gain a comprehensive view of how changes in one part of the network affect the entire system. mdpi.com For example, MFA can reveal how the supplementation of a specific substrate alters the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, which in turn impacts the availability of precursors for polyamine synthesis. mdpi.com

Furthermore, integrating transcriptomics and proteomics data with metabolic models can provide a multi-omics understanding of polyamine homeostasis. creative-proteomics.com This allows for the correlation of gene expression levels and enzyme concentrations with metabolic fluxes, offering a more complete picture of pathway regulation. lums.edu.pk Such models can be used to predict the effects of genetic modifications and to design strategies for optimizing polyamine production. google.com

Exploration of this compound's Role in Uncharacterized Microbial Niches

The this compound pathway is prevalent in the human gut microbiota, where it appears to be the dominant route for spermidine synthesis. nih.gov However, its role in other microbial niches, particularly those inhabited by extremophiles and uncultured microbes, remains largely unexplored. Extremophiles are organisms that thrive in extreme environments, such as high temperatures (thermophiles), high salt concentrations (halophiles), or extreme pH levels (acidophiles and alkaliphiles). pbs.orgmdpi.comnih.gov

These organisms often possess unique metabolic pathways and enzymes that are adapted to their harsh living conditions. nih.gov Investigating the polyamine profiles of extremophiles could reveal novel polyamines or variations of the this compound pathway. For instance, some archaea, which are often found in extreme environments, are known to be challenging to culture in the lab, representing a vast "microbial dark matter." nih.govfrontiersin.org Culture-independent techniques, such as metagenomics, can be used to identify genes for this compound synthesis in these uncultured organisms, providing insights into their metabolic potential. frontiersin.org

The study of this compound in these uncharacterized niches is important for understanding microbial ecology and the diverse strategies that organisms have evolved to cope with extreme conditions. It may also lead to the discovery of novel enzymes with unique properties that could be valuable for biotechnological applications.

Synthetic Biology Applications for Tailored Polyamine Production in Microbial Cell Factories

Microbial cell factories are microorganisms that have been engineered to produce valuable chemicals, such as biofuels, amino acids, and pharmaceuticals. mdpi.comrsc.orgirapa.orgfrontiersin.org The principles of metabolic engineering and synthetic biology are being applied to develop microbial strains for the overproduction of polyamines. nih.gov

The this compound pathway presents an attractive target for metabolic engineering because it offers an alternative to the canonical spermidine synthesis pathway. By introducing and optimizing the expression of genes for this compound dehydrogenase and decarboxylase in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae, it is possible to create a strain that efficiently produces spermidine. frontiersin.orgresearchgate.net

A key aspect of this approach is balancing the metabolic flux to ensure a sufficient supply of precursors, such as putrescine and L-aspartate-β-semialdehyde. google.com This can be achieved by overexpressing genes in the precursor biosynthetic pathways and down-regulating competing pathways. google.com For example, increasing the flux towards L-aspartate-4-semialdehyde has been shown to significantly enhance spermidine production in engineered yeast. google.com

Furthermore, synthetic biology tools can be used to create sophisticated regulatory circuits to control the expression of pathway genes, allowing for dynamic regulation of polyamine production. mdpi.com The development of engineered microbial cell factories for tailored polyamine production has the potential to provide a sustainable and cost-effective source of these important compounds for various industrial applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in Carboxyspermidine research during literature review?

- Methodological Answer : Conduct a structured review using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to define the scope. Critically evaluate existing studies for inconsistencies in synthesis protocols, biological activity claims, or structural characterization. Prioritize gaps such as unresolved biosynthetic pathways or conflicting reports on its polyamine-binding mechanisms. Use tools like Covidence or Rayyan for collaborative screening and data extraction .

Q. What experimental design principles should guide initial studies on this compound’s physicochemical properties?

- Methodological Answer : Begin with orthogonal analytical techniques (e.g., HPLC-MS for purity, NMR for structural confirmation) to establish baseline data. Include control experiments using structurally analogous polyamines (e.g., spermidine, carboxyspermine) to validate specificity. Follow reproducibility standards by documenting solvent systems, temperature, and instrument calibration parameters in detail .

Q. How should researchers formulate testable hypotheses about this compound’s role in bacterial carbon-concentrating mechanisms?

- Methodological Answer : Ground hypotheses in prior observations (e.g., this compound’s association with carboxysome proteins in Synechococcus spp.). Use deductive reasoning: If this compound stabilizes RuBisCO aggregation, then its depletion should reduce CO₂ fixation rates. Design knockout mutants or siRNA silencing experiments to test causality, ensuring statistical power calculations are performed to determine sample sizes .

Advanced Research Questions

Q. What strategies optimize this compound synthesis protocols to address low yields in recombinant systems?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., inducer concentration, temperature, host strain compatibility). Use response surface methodology (RSM) to model interactions between factors. Validate improvements via LC-MS quantification and compare with yields reported in E. coli vs. Bacillus subtilis expression systems. Address enzyme inhibition bottlenecks by screening for orthogonal tRNA synthetases .

Q. How can contradictory data on this compound’s pH-dependent stability be resolved?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., buffer composition, ionic strength). Perform accelerated stability testing at multiple pH levels (4–10) with real-time HPLC monitoring. Use multivariate analysis to identify confounding variables (e.g., trace metal contamination, light exposure). Publish raw datasets and analytical workflows to enable cross-lab validation .

Q. What advanced techniques characterize this compound-protein interactions at atomic resolution?

- Methodological Answer : Combine cryo-EM for complex visualization with isothermal titration calorimetry (ITC) to quantify binding affinities. Use molecular dynamics simulations to predict interaction hotspots, validated by site-directed mutagenesis of putative binding residues (e.g., lysine-rich regions in carboxysome shell proteins). Cross-reference findings with structural databases (PDB) to identify conserved motifs .

Methodological Best Practices

- Data Reporting : Adhere to the Beilstein Journal’s standards: Include experimental details in supplementary materials (e.g., NMR spectra, chromatograms) and reference existing protocols for reproducibility .

- Error Analysis : Quantify uncertainties using error propagation models and report confidence intervals for kinetic parameters (e.g., Km, Vmax) .

- Ethical Compliance : For studies involving genetic modification, follow institutional biosafety protocols and document approvals in the methods section .

Data Synthesis and Conflict Resolution

- Literature Contradictions : Create a matrix comparing variables (e.g., strain, growth phase, extraction method) across studies. Use meta-regression to isolate factors contributing to divergent results .

- Unreplicated Findings : Propose collaborative verification through platforms like BioRxiv or the CASP Commons, emphasizing open-data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.